ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Scientific Research Applications
Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamoyl and carboxylate functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-14-10-6-5-9-13(14)20-18(21)17-16(19(22)24-4-2)12-8-7-11-15(12)25-17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21) |
InChI Key |
IZOGWMBOIOCFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)CCC3)C(=O)OCC |
Origin of Product |
United States |
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